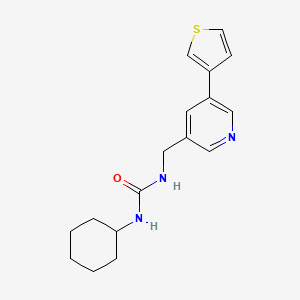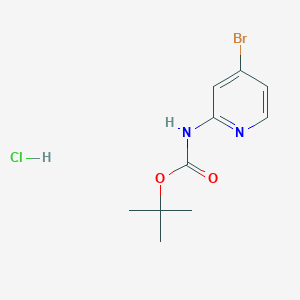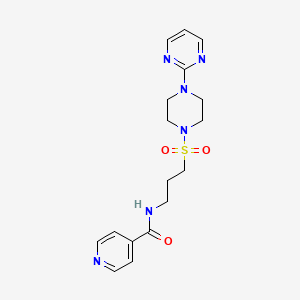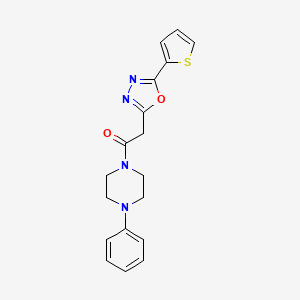
1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups including a cyclohexyl group, a thiophene ring, a pyridine ring, and a urea group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the urea group and the coupling of the cyclohexyl, thiophene, and pyridine rings .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a urea group. The thiophene and pyridine rings are aromatic and planar, while the cyclohexyl group is non-planar . The urea group would form hydrogen bonds with suitable acceptors .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the urea group could react with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a urea group could make the compound polar and capable of forming hydrogen bonds . The aromatic rings could contribute to the compound’s stability and possibly its color .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiophene derivatives, such as the one , have been found to exhibit potent antimicrobial activity. They have been effective against various microbial infections, including those caused by Gram-positive and Gram-negative pathogenic bacteria . For instance, certain compounds have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Antifungal Activity
In addition to their antibacterial properties, thiophene derivatives have also demonstrated antifungal activity. Some compounds have displayed excellent activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Thiophene derivatives have shown promising antioxidant activity. Certain compounds have exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug .
Anticorrosion Activity
Thiophene derivatives have been studied for their anticorrosion properties. Some compounds have shown high anticorrosion efficiency .
Anticancer Activity
Thiophene derivatives have been found to exhibit anticancer activity. They have been effective against various cancer cell lines, including human lung cancer cell line (A-549) . Some compounds have shown effective cytotoxic activity at a dose of 10 −4 M .
Computational Chemical Study
Thiophene derivatives have been used in computational chemical studies. The results of these studies have been in good agreement with experimental outcomes .
Molecular Docking
Thiophene derivatives have been used in molecular docking studies to demonstrate the binding energies of produced substances toward human carbonic anhydrase IX (CA IX) protein .
Drug Development
Given their diverse biological activities, thiophene derivatives are of significant interest in the field of drug development. Their antimicrobial, antifungal, antioxidant, anticorrosion, and anticancer properties make them potential candidates for the development of new drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h6-9,11-12,16H,1-5,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIWXHCSBQKKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)



![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)



![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2981007.png)
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)